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Diethylene Glycol Dimethacrylate-d8

Cat. No.: B1152301
M. Wt: 250.32
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Description

Significance of Deuterated Compounds in Scientific Inquiry

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are instrumental in modern scientific research. simsonpharma.comclearsynth.com This isotopic substitution, while seemingly minor, imparts unique properties that are leveraged in a variety of analytical techniques. clearsynth.com

One of the most significant applications of deuterated compounds is in Nuclear Magnetic Resonance (NMR) spectroscopy. tcichemicals.comsimsonpharma.com In ¹H NMR, the signals from hydrogen atoms in a solvent can overwhelm the signals from the sample being analyzed. simsonpharma.com By using deuterated solvents, which have had most of their hydrogen atoms replaced with deuterium, this interference is minimized, leading to clearer and more interpretable spectra. tcichemicals.comsimsonpharma.com Deuterium is also used as a "lock" signal in NMR instruments to stabilize the magnetic field, ensuring the accuracy of measurements. tcichemicals.comstudymind.co.uk

In mass spectrometry, deuterated compounds are frequently used as internal standards. thalesnano.com Since they are chemically similar to their non-deuterated counterparts but have a different mass, they can be added to a sample in a known quantity. thalesnano.comnih.gov This allows for more accurate quantification of the target analyte by correcting for variations during sample preparation and analysis. thalesnano.com This technique is particularly valuable in fields like pharmacokinetics, where researchers trace the metabolism and distribution of drugs in the body. simsonpharma.com

Furthermore, deuterium labeling helps in elucidating reaction mechanisms. simsonpharma.comthalesnano.com By strategically placing deuterium atoms in a molecule, chemists can track the movement of atoms throughout a chemical reaction, providing insights into the reaction's pathways and intermediates. simsonpharma.comclearsynth.com

Overview of Methacrylate (B99206) Monomers in Polymer Science Research

Methacrylate monomers are a class of organic compounds that are fundamental to polymer science. nus.edu.sg They are esters of methacrylic acid and are characterized by a vinyl group and a carboxyl group. nih.gov The most well-known methacrylate monomer is methyl methacrylate (MMA), which is the building block for poly(methyl methacrylate) (PMMA), a transparent thermoplastic often used as a lightweight and shatter-resistant alternative to glass under trade names like Plexiglas and Lucite. acs.orgnih.gov

The versatility of methacrylate monomers stems from their ability to undergo polymerization, a process where individual monomer molecules link together to form long polymer chains. nih.govmcc-methacrylates.com This polymerization is typically initiated by free radicals. nih.gov The properties of the resulting polymer can be tailored by using different methacrylate esters or by copolymerizing them with other monomers. nus.edu.sgmcc-methacrylates.com For instance, incorporating different alkyl methacrylates can alter properties like flexibility and hardness. nus.edu.sg

Methacrylate-based polymers find a wide range of applications due to their desirable characteristics, which include optical clarity, durability, and resistance to UV light and weathering. mcc-methacrylates.com They are used in coatings, adhesives, dental resins, and various other materials. polysciences.comspecialchem.com Diethylene glycol dimethacrylate (DEGDMA), the non-deuterated form of the subject compound, is a difunctional monomer, meaning it has two methacrylate groups. This allows it to act as a cross-linking agent, creating a network structure within the polymer that enhances its mechanical stability.

Unique Research Focus on Diethylene Glycol Dimethacrylate-d8

This compound is a specialized chemical compound primarily used in research settings as an isotopically labeled internal standard. clearsynth.comusbio.net The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. clearsynth.com This labeling makes it an ideal tool for quantitative analysis using mass spectrometry-based methods.

The synthesis of DEGDMA typically involves the esterification of diethylene glycol with methacrylic acid or a transesterification reaction with methyl methacrylate. google.com For the deuterated version, DEGDMA-d8, deuterated starting materials would be used in the synthesis process.

The primary application of DEGDMA-d8 is in studies where the release of the non-deuterated monomer, DEGDMA, from polymer-based materials is being investigated. nih.gov For example, in dental research, DEGDMA is a common component of resin-based composites. Concerns about the potential for unreacted monomer to leach out of these materials have led to studies evaluating their biocompatibility. nih.gov By using DEGDMA-d8 as an internal standard, researchers can accurately quantify the amount of DEGDMA released into a surrounding medium.

Physicochemical Properties of Diethylene Glycol Dimethacrylate

PropertyValue
Molecular Formula C₁₂H₁₈O₅ scbt.com
Molecular Weight 242.27 g/mol scbt.com
Appearance Colorless liquid nih.gov
Density 1.082 g/mL at 25 °C sigmaaldrich.com
Boiling Point 134 °C at 2 mmHg sigmaaldrich.com
Refractive Index 1.458 at 20 °C sigmaaldrich.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₀D₈O₅ clearsynth.com
Molecular Weight 250.32 g/mol clearsynth.com

Properties

Molecular Formula

C₁₂H₁₀D₈O₅

Molecular Weight

250.32

Synonyms

2-Methyl-2-propenoic Acid 1,1’-(Oxydi-2,1-ethanediyl) Ester-d8;  Methacrylic Acid Oxydiethylene Ester-d8;  Diethylene Glycol Dimethacrylate-d8;  2,2’-Oxybisethanol Dimethacrylate-d8;  2,2’-Oxydiethyl Dimethacrylate-d8;  2G-d8;  Blemmer PDE 100-d8;  DGM 2-d8

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of deuterated molecules. By exploiting the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure. For deuterated compounds, specific NMR techniques are employed to confirm the success of the deuteration process and to elucidate the exact location of the deuterium (B1214612) atoms.

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. wikipedia.org It serves as a definitive tool to verify the successful incorporation of deuterium and to determine the isotopic purity of the sample. wikipedia.org Unlike proton (¹H) NMR, which is silent for deuterium, ²H NMR produces a signal for each chemically distinct deuterium atom, confirming the presence and location of the isotopic labels. wikipedia.orgblogspot.com

The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the resolution is often lower. wikipedia.orgmagritek.com A key feature of ²H NMR is the quadrupolar splitting, which is sensitive to the angle between the carbon-deuterium (C-D) bond and the external magnetic field, providing valuable information about molecular orientation and dynamics in partially ordered systems like polymers. wikipedia.org For a compound like DGDMA-d8, the ²H NMR spectrum is expected to show distinct signals corresponding to the deuterium atoms on the ethylene (B1197577) glycol and methacrylate (B99206) moieties. The integration of these signals can provide a quantitative measure of the deuteration level at each specific site.

Table 1: Predicted ²H NMR Chemical Shifts for Diethylene Glycol Dimethacrylate-d8

Functional Group Predicted Chemical Shift (δ, ppm)
=CD₂ 5.5 - 6.5
-O-CD₂- 3.5 - 4.5

Note: These are predicted values. Actual chemical shifts can vary based on the solvent and other experimental conditions.

While ²H NMR confirms the presence of deuterium, ¹H NMR is crucial for determining the residual proton content and for providing complementary structural information. ucla.eduresearchgate.net In a highly deuterated sample like DGDMA-d8, the ¹H NMR spectrum will ideally show very weak signals corresponding to any remaining protons. researchgate.net The presence and integration of these residual signals are used to calculate the isotopic enrichment of the deuterated compound.

For structural confirmation, the observed signals in the ¹H NMR spectrum of DGDMA-d8 should correspond to the known spectrum of standard Diethylene Glycol Dimethacrylate, although with significantly reduced intensity. chemicalbook.com The coupling patterns of any residual proton signals can also provide valuable structural information. ucla.edu

Table 2: ¹H NMR Spectral Data for standard Diethylene Glycol Dimethacrylate

Functional Group Chemical Shift (δ, ppm) Multiplicity
=CH₂ 6.1, 5.6 s
-O-CH₂-CH₂-O- 4.3 t
-O-CH₂-CH₂-O- 3.7 t
-C-CH₃ 1.9 s

Source: ChemicalBook chemicalbook.com Note: 's' denotes a singlet and 't' denotes a triplet.

Carbon-13 NMR (¹³C NMR) for Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon framework of a molecule. ucla.educhemicalbook.com In the case of DGDMA-d8, the ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the local chemical environment of each carbon atom. chemicalbook.com

Deuterium substitution can have a noticeable effect on the ¹³C NMR spectrum. The signals for carbon atoms directly bonded to deuterium will be split into a multiplet due to one-bond ¹³C-²H coupling. The multiplicity of this signal is given by the formula 2nI+1, where n is the number of deuterium atoms and I is the spin quantum number of deuterium (I=1). ucla.edu Additionally, a small isotopic shift (a slight change in chemical shift) may be observed for carbons bonded to deuterium compared to their protonated counterparts. These effects provide further confirmation of the site-specific deuteration.

Table 3: ¹³C NMR Spectral Data for standard Diethylene Glycol Dimethacrylate

Carbon Atom Chemical Shift (δ, ppm)
C=O 167.2
C=CH₂ 136.1
=CH₂ 126.0
-O-CH₂-CH₂-O- 69.1
-O-CH₂- 64.0
-C-CH₃ 18.3

Source: ChemicalBook chemicalbook.com

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods are highly sensitive to changes in molecular structure and bonding, making them valuable for the analysis of deuterated compounds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.govchemicalbook.com The resulting spectrum is a fingerprint of the molecule's functional groups. spectroscopyonline.com In DGDMA-d8, the replacement of hydrogen with deuterium leads to predictable shifts in the vibrational frequencies of the C-H bonds. dtic.milyoutube.com

The stretching frequency of a bond is proportional to the square root of the force constant divided by the reduced mass of the atoms involved. youtube.com Since deuterium is approximately twice as massive as hydrogen, the C-D stretching vibrations will appear at a lower frequency (wavenumber) compared to the corresponding C-H stretches. dtic.milyoutube.com This isotopic shift is a clear indicator of successful deuteration. For DGDMA-d8, the characteristic C-H stretching bands around 2800-3000 cm⁻¹ in the standard compound will be replaced by C-D stretching bands at approximately 2100-2200 cm⁻¹. Other vibrational modes involving the deuterated positions will also be shifted to lower frequencies.

Table 4: Key FTIR Absorption Bands for Diethylene Glycol Dimethacrylate and Predicted Shifts for DGDMA-d8

Functional Group Standard DGDMA Wavenumber (cm⁻¹) Predicted DGDMA-d8 Wavenumber (cm⁻¹) Vibrational Mode
C=O ~1720 ~1720 Carbonyl Stretch
C=C ~1638 ~1638 Alkene Stretch
C-H ~2950 - Aliphatic C-H Stretch
C-D - ~2100-2200 Aliphatic C-D Stretch
C-O ~1160 ~1160 Ether C-O Stretch

Source for standard DGDMA: PubChem nih.gov

Raman Spectroscopy Applications in Deuterated Systems

Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. acs.orgnih.gov Like FTIR, Raman spectroscopy provides information about the vibrational modes of a molecule. researchgate.netx-mol.com For deuterated compounds, Raman spectroscopy is particularly useful because the C-D stretching vibrations often give rise to strong and well-defined Raman signals in a region of the spectrum that is typically free from other interfering signals. nih.gov

The isotopic shift observed in FTIR is also present in the Raman spectrum. The C-D stretching vibrations in DGDMA-d8 would be expected to appear in the 2100-2300 cm⁻¹ region. nih.gov Raman spectroscopy can be used to study the degree of conversion in polymerization reactions involving deuterated monomers and to investigate the structure and orientation of deuterated polymers. acs.orgresearchgate.net

Table 5: Key Raman Shifts for Diethylene Glycol Dimethacrylate and Predicted Shifts for DGDMA-d8

Functional Group Standard DGDMA Wavenumber (cm⁻¹) Predicted DGDMA-d8 Wavenumber (cm⁻¹) Vibrational Mode
C=O ~1720 ~1720 Carbonyl Stretch
C=C ~1640 ~1640 Alkene Stretch
C-H ~2900-3000 - Aliphatic C-H Stretch
C-D - ~2100-2300 Aliphatic C-D Stretch

Source for standard DGDMA: ChemicalBook chemicalbook.com

Mass Spectrometry for Molecular Characterization of Deuterated Compounds

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides precise information on the molecular weight, confirming the successful incorporation of deuterium atoms and assessing the isotopic purity of the compound. The distinct mass difference between hydrogen (¹H) and deuterium (²H or D) allows for clear differentiation from the non-deuterated counterpart.

Research findings indicate that both electron-impact (EI) and chemical-ionization (CI) mass spectrometry offer adequate information for the identification of methacrylate monomers, including the non-deuterated Diethylene Glycol Dimethacrylate. nih.gov These techniques can be readily applied to the d8 variant. For deuterated compounds, MS analysis is crucial for determining the distribution of isotopologues—molecules that differ only in their isotopic composition. nih.govacs.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. In these methods, stable-isotope-labeled compounds like this compound can serve as ideal internal standards for the accurate quantification of their non-deuterated analogs in various matrices. nih.gov The use of deuterated standards improves analytical accuracy due to their unique isotopic signatures, which allow for precise peak identification and quantification. resolvemass.ca

A probability model can be employed to predict the mass spectral patterns of partially deuterated compounds, which is essential for quality control and ensuring the desired level of deuterium incorporation has been achieved. nih.gov

Table 1: Key Applications of Mass Spectrometry in this compound Analysis

Analytical Goal Mass Spectrometry Technique Key Findings
Molecular Weight Verification GC-MS, LC-MS Confirms the molecular mass shift corresponding to 8 deuterium atoms (approx. 250.32 g/mol ). clearsynth.comusbio.net
Isotopic Purity Assessment High-Resolution MS, LC-MS Quantifies the percentage of d8 species versus partially deuterated (d1-d7) or non-deuterated (d0) species. acs.org
Structural Confirmation Tandem MS (MS/MS) Fragmentation patterns help confirm the molecular structure and location of deuterium labels.

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is fundamental for separating this compound from impurities, residual starting materials, and non-deuterated or partially deuterated species. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed for purity assessment and compositional analysis. The distinct properties imparted by deuterium can enhance analytical precision in these techniques. resolvemass.ca

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary method for analyzing the purity of this compound due to its high resolution and applicability to non-volatile compounds. Method development focuses on achieving a robust separation of the deuterated monomer from potential impurities.

A common approach for the non-deuterated analog, which is directly applicable here, uses reverse-phase (RP) chromatography. sielc.com A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com For detection, a UV detector is suitable due to the presence of the methacrylate chromophore, while a refractive index (RI) detector can also be used. semanticscholar.org When coupling HPLC with mass spectrometry (HPLC-MS), volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com The development of such LC-MS methods is critical for the quality control of deuterated molecules, enabling the determination of isotopologue impurities. acs.org

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Purpose
Column Reverse-Phase C18, 3-5 µm particle size Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water gradient To elute the compound and separate it from more polar or less polar impurities. sielc.com
Flow Rate 1.0 mL/min Standard analytical flow rate for good separation efficiency. semanticscholar.org
Column Temperature 25-50°C To ensure reproducible retention times. semanticscholar.org
Detector UV (200-220 nm) or MS UV detection for the methacrylate group; MS for mass confirmation. sielc.com

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. semanticscholar.org |

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the preferred method for analyzing volatile and semi-volatile impurities in this compound. This includes residual solvents from synthesis, unreacted starting materials, and low-molecular-weight byproducts.

Validated GC-MS methods have been established for the detection and quantification of diethylene glycol (a potential precursor or degradation product) in various products. fda.gov These methods typically use a polar capillary column, such as one with a wax-based stationary phase (e.g., DB-WAX), to achieve separation. fda.gov The mass spectrometer is often operated in single-ion monitoring (SIM) mode to enhance sensitivity and selectivity for target analytes. fda.gov For quality control of the monomer, GC analysis is used to confirm that the levels of polymerization inhibitors are within the specified limits.

Table 3: Representative GC Conditions for Impurity Analysis in this compound

Parameter Condition Purpose
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID) Separation of volatile polar and non-polar impurities. fda.gov
Carrier Gas Helium or Hydrogen Inert gas to carry analytes through the column.
Injector Temperature 250°C To ensure rapid volatilization of the sample.
Oven Program Temperature gradient (e.g., 50°C to 250°C) To separate compounds with a wide range of boiling points.

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS for definitive identification of impurities; FID for general hydrocarbon quantification. |

X-ray Diffraction (XRD) for Polymeric Structure and Crystallinity Studies

X-ray diffraction (XRD) is a powerful technique for investigating the solid-state structure of materials. When this compound is polymerized, XRD is used to analyze the resulting polymer's degree of crystallinity. Polymers can exist in crystalline, semi-crystalline, or amorphous states, and XRD patterns provide a way to distinguish between these forms. icdd.com

The introduction of deuterium can influence the crystal packing and crystallinity of polymers. Studies on other deuterated polymers have shown that isotopic substitution can alter intermolecular interactions and chain stacking, leading to changes in crystallinity. researchgate.net For example, deuteration of the main chain in some conjugated polymers has been found to significantly reduce crystallinity. researchgate.net Conversely, in other systems like protein crystals, solvent deuteration was found to have a negligible effect on the crystal structure. nih.gov Therefore, comparing the XRD patterns of poly(this compound) with its non-deuterated analog can provide valuable insights into the structural effects of isotopic substitution. The analysis involves examining the positions, intensities, and breadths of diffraction peaks. Broad humps are characteristic of amorphous material, while sharp peaks indicate crystalline domains. researchgate.net

Table 4: Comparative XRD Analysis of Polymers from H- and D-Monomers

Feature Poly(diethylene glycol dimethacrylate) Poly(this compound) Research Implication
Crystallinity Index Typically a semi-crystalline or amorphous structure with broad diffraction peaks. May exhibit a different crystallinity index due to altered intermolecular forces from C-D bonds. researchgate.net Understanding how deuteration affects polymer chain organization.
Peak Positions (2θ) Characteristic peaks corresponding to specific lattice spacings. Potential shifts in peak positions, indicating changes in the unit cell dimensions. Probing the subtle structural changes induced by deuterium.

| Peak Broadening | Related to crystallite size and lattice strain. | Comparison of peak widths can reveal differences in crystalline domain size or disorder. | Assessing the impact of deuteration on crystal perfection. |

Electron Microscopy for Morphological Research (e.g., SEM)

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of polymeric materials synthesized from this compound. After polymerization, SEM provides high-resolution images that reveal details about the polymer network structure, surface texture, and phase morphology in polymer blends. kpi.ua

Sample preparation is critical. For bulk morphology, a sample can be fractured (e.g., at cryogenic temperatures) to expose an internal surface. kpi.ua The surface can then be coated with a thin conductive layer (like gold or carbon) to prevent charging under the electron beam. The resulting secondary electron images provide detailed topographical information. kpi.ua SEM analysis is instrumental in understanding how polymerization conditions and the incorporation of the deuterated monomer affect the final three-dimensional structure of the polymer. researchgate.net For example, in polymer-dispersed liquid crystal systems, SEM is used to examine the porous polymer network that forms and holds the liquid crystal droplets. researchgate.netresearchgate.net

Table 5: Applications of SEM in the Study of Poly(this compound)

Research Area Information Obtained from SEM Example
Polymer Network Structure Visualization of pore size, density, and interconnectivity of the crosslinked polymer. Assessing the network formed during photopolymerization for hydrogel applications. researchgate.net
Surface Topography Characterization of surface roughness, smoothness, and presence of defects in polymer films or coatings. Analyzing the surface of a polymer-coated device. mdpi.com
Phase Morphology of Blends Identification of phase separation and domain sizes when blended with other polymers. Observing the morphology of a blend with polypropylene (B1209903) after selective staining. kpi.ua

| Fracture Analysis | Studying the mechanism of material failure by examining fracture surfaces. | Determining whether a fracture is brittle or ductile. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Unsaturated Group Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique used to confirm the presence of chromophores, which are parts of a molecule that absorb light in the UV or visible regions. In this compound, the key chromophores are the carbon-carbon double bonds (C=C) within the two methacrylate functional groups.

The absorption of UV light by these molecules is due to the excitation of π electrons in the double bonds to a higher energy anti-bonding orbital (a π→π* transition). tutorchase.com Molecules with conjugated π systems (alternating single and double bonds) absorb light at longer wavelengths. pressbooks.pub While the two methacrylate groups in this compound are not conjugated with each other, they still produce a characteristic UV absorbance, typically in the range of 200-220 nm. researchgate.net

This technique is valuable for two primary reasons. First, it confirms the presence of the unsaturated methacrylate groups in the monomer, which are essential for polymerization. Second, UV-Vis spectroscopy can be used to monitor the progress of a polymerization reaction. As the C=C double bonds are consumed during polymerization, the intensity of the corresponding UV absorbance peak decreases. This allows for the real-time study of polymerization kinetics. repec.org

Table 6: UV-Vis Spectroscopy Data for Methacrylate Monomers

Feature Description Typical Wavelength (λmax) Application for DEGDMA-d8
π→π Transition* Excitation of electrons in the C=C double bond of the methacrylate group. ~200-220 nm Confirmation of the presence of the polymerizable functional group. researchgate.net
n→π Transition* Excitation of non-bonding electrons from the carbonyl oxygen (C=O). ~295 nm (weak) A secondary, weaker absorption band that also confirms the methacrylate structure. researchgate.net

| Beer-Lambert Law | Absorbance is directly proportional to the concentration of the chromophore. | N/A | Used to quantify the concentration of unreacted monomer or to monitor the rate of polymerization. repec.org |

Research Applications in Advanced Materials and Systems

Neutron Scattering Studies Employing Deuterated Diethylene Glycol Dimethacrylate

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the nanoscale. The significant difference in the neutron scattering length of hydrogen and its isotope deuterium (B1214612) is a key principle exploited in these studies. nih.gov The use of deuterated molecules like DGDMA-d8 allows for specific components within a complex material to be highlighted or masked, providing detailed structural information that is often inaccessible with other methods like X-ray scattering. nih.goveuropa.eu

Small-Angle Neutron Scattering (SANS) is an essential tool for characterizing the structure of materials such as polymers and biological macromolecules in solution. nih.gov The technique of contrast variation, which involves the use of deuterated components, is particularly powerful. nih.gov By selectively deuterating parts of a system, researchers can adjust the scattering contrast in SANS experiments. nih.gov This allows for the selective visualization of a target domain within a complex or a specific protein in a multi-component system. nih.gov For instance, in a polymer blend or a composite material containing DGDMA-d8, the deuterated methacrylate (B99206) can be "matched out" by using a specific solvent mixture, rendering it effectively invisible to neutrons. This allows the scattering from the other components to be studied in isolation. Conversely, by using a solvent that matches the scattering length density of the non-deuterated components, the structure and conformation of the DGDMA-d8 polymer network can be exclusively investigated.

Hydrogen has a high incoherent scattering cross-section for neutrons, which contributes to a significant background signal in neutron scattering experiments, potentially obscuring the desired coherent scattering signal that contains structural information. nih.govnih.gov This is a notable challenge in the study of hydrogen-rich materials like polymers. nih.gov By replacing hydrogen atoms with deuterium, as in DGDMA-d8, the incoherent scattering is drastically reduced. nih.gov This leads to a much-improved signal-to-noise ratio, which is especially critical when studying the dynamics of polymer chains or the subtle structural features of a material. nih.govnih.gov The use of partially deuterated polymers can, for example, help to isolate and highlight the dynamics of the polymer backbone, which is crucial for understanding properties like charge transport. nih.gov

The combination of neutron scattering and deuteration is extensively used to uncover molecular details of the structure and dynamics of soft matter. nih.gov In the context of DGDMA-d8, researchers can investigate the conformation of polymer chains, the morphology of polymer networks, and the dynamics of these systems. For example, in hydrogels formed from DGDMA-d8, SANS can be used to characterize the network structure, such as the mesh size and the presence of inhomogeneities. nist.govnist.gov Furthermore, techniques like quasi-elastic neutron scattering can be employed to study the segmental dynamics of the polymer chains, providing insights into the material's viscoelastic properties. The ability to selectively label parts of the polymer with deuterium allows for a detailed examination of specific motions, such as the side-chain versus backbone dynamics. nih.gov

Advanced Polymer Electrolyte Research

Solid polymer electrolytes are a critical component in the development of next-generation solid-state lithium batteries, offering potential improvements in safety and energy density compared to traditional liquid electrolytes. uni-halle.de Research in this area has explored various polymer hosts, including those based on polycarbonates, which have shown promising properties such as good ionic conductivity and a wide electrochemical stability window. rsc.org

While direct studies on DGDMA-d8 in this context are not prevalent, research on analogous non-deuterated dimethacrylate-based systems provides strong evidence for its potential. For instance, an interpenetrating network polymer electrolyte based on poly(diethylene glycol carbonate) dimethacrylate has been developed, demonstrating a respectable ionic conductivity of 1.64 × 10⁻⁴ S cm⁻¹ at room temperature and stability up to 4.5 V vs. Li⁺/Li. rsc.org Similarly, gel polymer electrolytes created from poly(ethylene glycol) diacrylate have shown high ionic conductivity and excellent cycling performance in lithium-ion batteries. nih.gov The incorporation of DGDMA-d8 into such systems would enable advanced characterization of the electrolyte's structure and ion transport mechanisms using neutron scattering techniques, which is crucial for optimizing their performance.

Photovoltaic Material Modification Research (e.g., Perovskite Solar Cells)

Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their long-term stability, particularly against humidity, remains a significant challenge for commercialization. arxiv.orgarxiv.orgresearchgate.net Recent research has demonstrated that the incorporation of a thin layer of poly(diethylene glycol dimethacrylate) (DGDMA) into perovskite films can significantly enhance both the efficiency and stability of the solar cells. arxiv.orgarxiv.orgresearchgate.net

The DGDMA is introduced as a functional monomer that polymerizes within the perovskite film. arxiv.org The carbonyl groups in the DGDMA structure can chelate with uncoordinated lead ions (Pb²⁺) in the perovskite, which helps to reduce surface defects and non-radiative recombination. arxiv.orgarxiv.org This passivation of defects leads to an improvement in the quality of the perovskite film. arxiv.org

Studies have shown that modifying perovskite films with DGDMA can lead to a smoother and more compact morphology, as well as increased crystallinity without altering the fundamental crystal structure. arxiv.org These improvements result in enhanced photoelectric parameters. For instance, in one study, the power conversion efficiency (PCE) of a PSC increased from 18.06% to 21.82% with the addition of DGDMA at an optimal concentration of 1 mg/ml. arxiv.orgarxiv.orgresearchgate.net Furthermore, the modified films exhibit increased hydrophobicity, as indicated by a higher water contact angle, which contributes to improved humidity resistance and operational stability. researchgate.net The use of DGDMA-d8 in such studies would allow for detailed neutron scattering investigations to precisely locate the polymer within the perovskite structure and to understand the dynamics of the polymer-perovskite interface.

Parameter Control Device DGDMA Modified Device (1 mg/ml)
Power Conversion Efficiency (PCE) 18.06% 21.82%
Open-Circuit Voltage (Voc) 1.09 V 1.14 V
Short-Circuit Current Density (Jsc) 23.24 mA/cm² 24.11 mA/cm²
Water Contact Angle 50.5° 62.3°

Development of Novel Sorbents for Analytical and Environmental Research

Polymers based on dimethacrylates, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), have been investigated as sorbent materials for various applications, including the extraction of pharmaceuticals from aqueous solutions and the selective adsorption of specific molecules. researchgate.netnih.govmdpi.com These materials are often synthesized to have a high surface area and a porous structure, which are desirable characteristics for effective sorbents. mdpi.com

For example, terpolymers based on EGDMA have been developed for the adsorption of pharmaceuticals like salicylic (B10762653) acid and mefenamic acid from water, demonstrating high adsorption capacities. nih.govmdpi.com The polarity of the polymer can be tailored by incorporating different monomers, allowing for the selective capture of polar analytes. mdpi.com In another application, EGDMA-based polymers have been used as sorbents for the extraction of rare earth elements from aqueous solutions. researchgate.net

The use of DGDMA-d8 in the synthesis of such sorbent materials would open up new avenues for their characterization and for studying the sorption mechanisms. Neutron scattering techniques could be employed to investigate the conformation of the polymer chains within the sorbent material and to study the interactions between the sorbent and the adsorbed molecules at a molecular level. This detailed understanding can aid in the rational design of more efficient and selective sorbents for a wide range of analytical and environmental applications.

Chromatographic Stationary Phases and Microextraction Devices

There is no available research data detailing the specific use of Diethylene Glycol Dimethacrylate-d8 as a monomer or crosslinker in the synthesis of polymeric stationary phases for chromatography or in the fabrication of microextraction devices.

The scientific community has explored the use of deuterated polymers in chromatography to enhance thermal stability and reduce column bleed, thereby improving analytical performance. However, specific studies implementing this compound for these purposes have not been identified. Research in this area is focused on the non-deuterated version of the compound, which is widely used to create monolithic and particulate separation media.

Consequently, no data tables with detailed research findings on the application of this compound in these specific areas can be provided.

Theoretical and Computational Research Approaches

Quantum Chemical Calculations for Reactivity and Property Prediction

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the structural and electronic properties of molecules like Diethylene Glycol Dimethacrylate-d8 (DEGDMA-d8). These computational methods provide insights into the molecule's reactivity and potential behavior in polymerization processes.

By performing calculations on the deuterated monomer, researchers can predict various molecular properties. These include the optimization of the molecular geometry to find the most stable conformation, the calculation of vibrational frequencies which can be correlated with experimental infrared spectra, and the determination of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Furthermore, quantum chemical calculations can be used to model the interactions between the monomer and other chemical species, such as initiators or solvents. For instance, studies have used DFT to investigate hydrogen bonding and structural features in mixtures of related compounds like ethylene (B1197577) glycol with other solvents. nih.gov This approach can help in understanding how the solvent environment might influence the polymerization kinetics of DEGDMA-d8.

Table 1: Calculated Molecular Properties of Dimethacrylate Monomers

PropertyDescriptionSignificance in Polymerization
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the electron-donating ability of the monomer.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the electron-accepting ability of the monomer.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally suggests higher reactivity.
Dipole Moment A measure of the polarity of the molecule.Influences solubility and intermolecular interactions.
Mulliken Charges Distribution of electron density among the atoms.Helps to identify reactive sites within the molecule.

This table presents theoretical data that can be obtained through quantum chemical calculations for monomers like DEGDMA-d8.

Molecular Modeling of Polymerization Processes and Network Formation

Molecular modeling provides a powerful tool to simulate the complex processes of polymerization and the subsequent formation of cross-linked polymer networks. For difunctional monomers like DEGDMA-d8, these simulations can offer a detailed, atomistic view of the reaction dynamics.

Kinetic models are frequently developed to describe the free-radical polymerization of dimethacrylates. researchgate.netscielo.org.mx These models often incorporate diffusion-controlled mechanisms for termination and propagation reactions, which become dominant as the viscosity of the system increases during polymerization. researchgate.netscielo.org.mx By using techniques such as the method of moments, these models can predict the evolution of molecular weight distributions over time. scielo.org.mx

Table 2: Key Parameters in Polymerization Kinetic Models

ParameterSymbolDescription
Propagation Rate ConstantkpRate constant for the addition of a monomer to a growing polymer chain.
Termination Rate ConstantktRate constant for the termination of two growing polymer chains.
Initiator EfficiencyfThe fraction of radicals generated by the initiator that successfully start a polymer chain.
Monomer Concentration[M]The concentration of the monomer in the reaction system.
Radical Concentration[R•]The concentration of active radical species.

Simulation of Isotopic Effects in Chemical Reactions

The substitution of hydrogen atoms with deuterium (B1214612) in DEGDMA-d8 introduces isotopic effects that can be investigated through computational simulations. These effects primarily arise from the difference in mass between hydrogen and deuterium, which influences vibrational frequencies and, consequently, the activation energies of chemical reactions.

The kinetic isotope effect (KIE) is a key phenomenon that can be studied. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. In the context of DEGDMA-d8 polymerization, a primary KIE would be expected if a C-D bond is broken in the rate-determining step. However, a secondary KIE is more likely, where the isotopic substitution is at a position not directly involved in bond breaking but close to the reaction center. This can still influence the reaction rate by altering the vibrational modes of the transition state.

Simulations can predict the magnitude of the KIE for various steps in the polymerization process, such as initiation, propagation, and termination. By comparing these theoretical predictions with experimental data, a deeper understanding of the reaction mechanism can be achieved. While direct computational studies on the isotopic effects in DEGDMA-d8 polymerization are not widely published, the theoretical frameworks and computational methodologies are well-established for such investigations.

Future Research Directions for Diethylene Glycol Dimethacrylate D8

Exploration of Novel Deuteration Methodologies

The synthesis of deuterated molecules like DEGDMA-d8 is often complex and costly, which can limit their widespread application. resolvemass.caresearchgate.net Future research will likely focus on developing more efficient, selective, and cost-effective deuteration methods.

Current techniques often involve multi-step total synthesis starting from commercially available deuterated precursors or direct hydrogen-deuterium (H/D) exchange reactions. resolvemass.caazimuth-corp.com Total synthesis can be resource-intensive, while H/D exchange may lack selectivity and require harsh conditions. researchgate.net Advances in this field are crucial for making DEGDMA-d8 and other deuterated monomers more accessible for large-scale applications. researchgate.net

Key research avenues include:

Advanced Catalysis: The development of new catalysts, including transition metal and biocatalysts, could enable H/D exchange to occur under milder conditions with greater precision, targeting specific positions within the molecule. researchgate.net

Flow Chemistry: Implementing flow chemistry processes for deuteration could improve reaction efficiency, safety, and scalability, leading to more consistent production of DEGDMA-d8. researchgate.net

Direct Deuteration of Polymers: Research into methods for the direct and uniform deuteration of existing protiated polymers could offer an alternative to polymerizing deuterated monomers, although this approach can present its own challenges regarding isotope scrambling and achieving a precise match to the original polymer structure. researchgate.net

Table 1: Comparison of Potential Deuteration Methodologies for Methacrylates
MethodologyDescriptionPotential AdvantagesResearch Challenges
Catalytic H/D ExchangeDirect exchange of hydrogen for deuterium (B1214612) on the monomer or precursor using a catalyst. researchgate.netPotentially lower cost, fewer synthetic steps.Requires highly selective catalysts, risk of incomplete deuteration, harsh reaction conditions. researchgate.net
Total SynthesisBuilding the molecule from simpler, pre-deuterated starting materials. azimuth-corp.comHigh isotopic purity, precise deuterium placement.Often multi-step, time-consuming, and expensive; relies on availability of deuterated precursors. researchgate.netazimuth-corp.com
BiocatalysisUsing enzymes to catalyze the deuteration reaction. researchgate.netHigh selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability; scaling up production can be difficult. researchgate.net

Integration into Next-Generation Functional Materials

The replacement of hydrogen with the heavier deuterium isotope alters bond lengths and vibrational energies, which can lead to enhanced material properties. resolvemass.cauky.edu Research into incorporating DEGDMA-d8 as a crosslinking agent into polymers could lead to next-generation materials with superior performance.

Studies on other deuterated polymers, such as deuterated poly(methyl methacrylate) (d-PMMA) and polystyrene (d-PS), have demonstrated significant improvements in thermal and electrical stability. uky.edu The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond results in enhanced energetic stabilization. uky.edu This "kinetic isotope effect" can be exploited to create more durable materials.

Future research directions include:

Enhanced Thermal Stability: Investigating the effect of incorporating DEGDMA-d8 on the thermal properties of polymers, potentially leading to materials with higher degradation temperatures and longer service life. uky.edu

Optical Polymers: Exploring the use of DEGDMA-d8 in the synthesis of polymers for optical applications, such as in telecommunications, where deuteration has been shown to reduce optical losses at specific wavelengths. azimuth-corp.com The synthesis of deuterated and sulfurated polymers has been explored to engineer infrared transparency for midwave IR photonic devices. azimuth-corp.com

Low-Dielectric Materials: Developing polymer networks with DEGDMA-d8 for the microelectronics industry, where materials with low dielectric constants are required to improve the performance of integrated circuits.

Table 2: Potential Applications of Materials Incorporating DEGDMA-d8
Application AreaPotential Enhancement via DeuterationUnderlying Principle
High-Performance CompositesIncreased thermal and oxidative stability. uky.eduThe C-D bond is stronger and has a lower zero-point energy than the C-H bond. uky.edu
Organic ElectronicsImproved electrical performance and device stability in blends. uky.eduDeuteration can enhance insulating properties and influence phase separation and trap dynamics. uky.edu
Infrared (IR) OpticsIncreased transparency in the mid-wave IR spectrum. azimuth-corp.comShifting of C-H vibrational absorption bands to lower energies upon deuteration, clearing spectral windows. azimuth-corp.com
Dental ResinsPotentially lower monomer leaching and improved durability. nih.govEnhanced polymerization efficiency and stability of the resulting polymer network.

Advanced Spectroscopic Probes for Dynamic Systems

The significant difference in neutron scattering length between hydrogen and deuterium makes deuterated compounds invaluable for materials characterization. ornl.govresearchgate.net DEGDMA-d8 serves as an ideal probe for studying the structure and dynamics of complex polymer systems using techniques that are otherwise unable to provide such detailed information.

Neutron scattering, particularly Small-Angle Neutron Scattering (SANS), can be used to investigate polymer chain conformation, phase morphology in blends, and the structure of polymer networks on a nanometer scale. researchgate.netnih.gov By selectively deuterating the crosslinker (DEGDMA-d8) within a non-deuterated polymer matrix, researchers can create scattering contrast that allows for direct visualization of the network structure and its response to stress or temperature changes. nih.gov

Future research enabled by DEGDMA-d8 includes:

Polymerization Kinetics: Using Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy to monitor the polymerization process in real-time, providing insights into reaction mechanisms and network formation. ornl.govnih.gov

Chain Conformation in Networks: Employing SANS to determine how the polymer chains are arranged within the crosslinked network, which is critical for understanding the material's mechanical properties. rsc.org

Interface and Diffusion Studies: Characterizing the interface between different polymer phases or between a polymer and a filler material in composites using techniques like neutron reflectometry. uky.edu

Table 3: Spectroscopic Techniques Utilizing DEGDMA-d8
TechniqueInformation GainedRole of DEGDMA-d8
Small-Angle Neutron Scattering (SANS)Polymer chain dimensions, phase separation, morphology of blends and networks. researchgate.netnih.govCreates scattering contrast between the deuterated crosslinker and the protonated polymer backbone. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyMolecular dynamics, chain mobility, conformational analysis. ornl.govnih.govProvides distinct spectral signatures, allowing for the study of specific parts of the polymer network without interference from proton signals. resolvemass.canih.gov
Infrared (IR) and Raman SpectroscopyVibrational properties, chemical bonding, molecular orientation. mdpi.comThe shift in vibrational frequencies of C-D bonds versus C-H bonds provides a clear spectroscopic label. ornl.gov
Neutron ReflectivityStructure of thin films and interfaces. uky.eduGenerates contrast to precisely measure the thickness and composition of layers containing the deuterated component. uky.edu

Interdisciplinary Research with Deuterated Polymers

The unique properties of DEGDMA-d8 open up research possibilities at the intersection of chemistry, physics, materials science, and engineering. The ability to precisely label and track parts of a polymer network facilitates fundamental studies that can drive innovation across various fields.

Interdisciplinary research efforts could focus on:

Biomaterials Science: In fields like tissue engineering and drug delivery, polymers made with DEGDMA-d8 could be used to study the interaction of materials with biological systems, tracking degradation pathways and the diffusion of molecules within hydrogel networks. resolvemass.ca

Sustainable Materials: Deuterated polymers can be used to study degradation mechanisms in detail, contributing to the design of more environmentally friendly materials with predictable lifecycles. resolvemass.ca

Fundamental Polymer Physics: Investigating foundational theories of polymer science, such as reptation, chain entanglement, and the glass transition, by using DEGDMA-d8 to label specific chains or network junctions and observe their motion. rsc.org

The continued development and application of DEGDMA-d8 and similar deuterated monomers will be instrumental in advancing our understanding of polymer systems and enabling the creation of new materials with tailored functionalities. ornl.gov

Q & A

Basic Questions

Q. What safety protocols are critical when handling Diethylene Glycol Dimethacrylate-d8 in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to ensure adequate ventilation . Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation of vapors/aerosols, as diethylene glycol derivatives are associated with metabolic acidosis and nephrotoxicity in humans . For spills, use inert adsorbents (e.g., silica gel) and avoid aqueous rinsing to prevent environmental contamination . Dispose of waste via certified biological waste management services to mitigate ecological risks .

Q. How can isotopic purity of this compound be verified analytically?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) to confirm deuterium substitution at methacrylate groups. Mass spectrometry (MS) can quantify isotopic enrichment by comparing molecular ion peaks (e.g., m/z shifts for d8 vs. non-deuterated analogs) . Gas chromatography (GC) with flame ionization detection, as described in glycol impurity profiling , can identify non-deuterated contaminants. Cross-validate results using Fourier-transform infrared (FTIR) spectroscopy to detect C-D stretching vibrations (~2100–2200 cm1^{-1}) .

Q. What parameters optimize solid-phase extraction (SPE) using this compound-based polymers?

  • Methodological Answer : Adjust monomer-to-crosslinker ratios (e.g., 1:1 to 1:3) to tune pore volume and surface area, which influence analyte retention . Solvent selection (e.g., cyclohexanol vs. p-xylene) significantly impacts polymer morphology; solvents with higher polarity enhance surface area but reduce pore volume . Pre-condition SPE cartridges with solvents matching the polymerization medium to minimize phase separation. Validate extraction efficiency using spike-and-recovery experiments with deuterated internal standards .

Advanced Research Questions

Q. How does deuterium substitution influence polymerization kinetics of this compound compared to non-deuterated analogs?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) reduces radical propagation rates due to stronger C-D bonds. Monitor real-time polymerization using photo-differential scanning calorimetry (photo-DSC) under UV initiation. Compare induction periods and maximum heat flow between d8 and non-deuterated monomers. For controlled radical polymerization (e.g., ATRP), deuterated initiators may mitigate side reactions but require adjusted catalyst ratios . Validate kinetic models (e.g., Mayo-Lewis) using gel permeation chromatography (GPC) to assess molecular weight distributions .

Q. How to resolve contradictory data in swelling behavior studies of hydrogels synthesized with this compound?

  • Methodological Answer : Contradictions often arise from crosslinking density variations or measurement conditions. Standardize hydrogel synthesis by controlling UV exposure time and initiator concentration (e.g., 1–3 wt% AIBN) . Measure equilibrium swelling ratios in deuterated vs. non-deuterated PBS buffers to isolate isotope effects. Use small-angle X-ray scattering (SAXS) to correlate network heterogeneity with swelling anomalies . For reproducibility, pre-equilibrate hydrogels at constant temperature (±0.5°C) and document humidity levels .

Q. What metabolic pathways should be considered when assessing environmental impact of this compound degradation products?

  • Methodological Answer : Hydrolysis of methacrylate esters releases deuterated diethylene glycol, which undergoes oxidative metabolism to 2-hydroxyethoxyacetic acid in mammals . In environmental matrices, microbial degradation pathways may differ; conduct soil microcosm studies with 13^{13}C-labeled analogs to track mineralization rates. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect deuterated metabolites in leachates. Prioritize renal and hepatic toxicity assays due to the compound’s affinity for these organs in mammals .

Q. How to design controlled drug release experiments using this compound-crosslinked hydrogels?

  • Methodological Answer : Synthesize hydrogels with varying crosslinker densities (e.g., 2–10 mol% d8 monomer). Load model drugs (e.g., fluorescein isothiocyanate-dextran) and monitor release kinetics in simulated physiological media (pH 7.4, 37°C) . Use fluorescence microscopy to visualize diffusion pathways and correlate with hydrogel mesh size (calculated via Flory-Rehner theory). For stimuli-responsive systems, incorporate comonomers like oligo(ethylene glycol) methacrylate and test temperature-triggered release . Validate biocompatibility per ISO 10993-5 cytotoxicity standards .

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal stability of this compound polymers?

  • Methodological Answer : Discrepancies may arise from residual initiators or plasticization by unreacted monomers. Purify polymers via Soxhlet extraction (e.g., methanol for 48 hr) to remove uncrosslinked species. Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to differentiate decomposition mechanisms. Compare glass transition temperatures (TgT_g) using dynamic mechanical analysis (DMA) at 1 Hz frequency. Cross-reference with X-ray photoelectron spectroscopy (XPS) to detect surface oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.